Cas no 2171673-47-3 (4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(4,4-Dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a 4,4-dimethylpiperidine moiety, which enhances steric and electronic properties, and an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This derivative is particularly useful for introducing sterically hindered or modified residues into peptide sequences, offering improved control over peptide structure and function. Its stability under SPPS conditions and selective deprotection make it a valuable tool for researchers in medicinal chemistry and bioconjugation.
4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171673-47-3 structure
Product name:4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS No:2171673-47-3
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6244406
PubChem ID:165561055

4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • 2171673-47-3
    • EN300-1504229
    • 4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • インチ: 1S/C26H30N2O5/c1-26(2)11-13-28(14-12-26)24(31)22(15-23(29)30)27-25(32)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21-22H,11-16H2,1-2H3,(H,27,32)(H,29,30)
    • InChIKey: ABCMVUDJLVDESA-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C)(C)CC1

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 95.9Ų

4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1504229-250mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1504229-500mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1504229-50mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1504229-5000mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1504229-10000mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1504229-100mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1504229-2500mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1504229-1000mg
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1504229-1.0g
4-(4,4-dimethylpiperidin-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
2171673-47-3
1g
$0.0 2023-06-05

4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid 関連文献

4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acidに関する追加情報

Research Briefing on 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3)

The compound 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug delivery systems. The presence of both the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the 4,4-dimethylpiperidine moiety makes it a versatile building block for the development of novel bioactive compounds.

Recent studies have focused on the application of this compound in the synthesis of peptide conjugates and prodrugs. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions. The incorporation of the 4,4-dimethylpiperidine moiety enhances the lipophilicity and membrane permeability of the resulting peptides, which is crucial for improving their pharmacokinetic properties. Researchers have reported that derivatives of this compound exhibit improved bioavailability and targeted delivery capabilities, making them promising candidates for the treatment of various diseases, including cancer and neurodegenerative disorders.

In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the utility of 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid in the development of peptide-based inhibitors for protein-protein interactions (PPIs). The study highlighted the compound's ability to serve as a scaffold for the design of high-affinity ligands, which can disrupt critical PPIs involved in disease pathways. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the structure of the compound, resulting in derivatives with enhanced binding affinity and selectivity.

Another area of interest is the use of this compound in the development of prodrugs. A study published in Bioorganic & Medicinal Chemistry Letters explored its application in the synthesis of prodrugs for poorly soluble active pharmaceutical ingredients (APIs). The researchers found that conjugating the APIs with this compound significantly improved their solubility and stability, while maintaining their therapeutic efficacy. This approach has the potential to address one of the major challenges in drug development—the poor bioavailability of hydrophobic drugs.

In conclusion, 4-(4,4-dimethylpiperidin-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171673-47-3) represents a valuable tool in the field of chemical biology and pharmaceutical research. Its unique structural features and versatility make it an attractive candidate for the development of peptide-based therapeutics, prodrugs, and other bioactive compounds. Ongoing research is expected to further elucidate its potential applications and optimize its properties for clinical use.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd